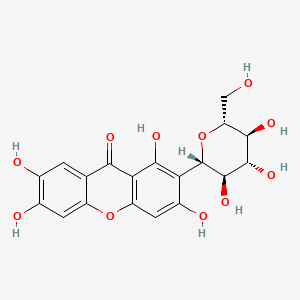

1,3,6,7-Tetrahydroxy-2-(3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl)xanthen-9-one

Description

Contextualization of Mangiferin as a Bioactive Natural Product

Mangiferin is a naturally occurring chemical compound classified as a C-glucosylxanthone. spandidos-publications.com It is prominently found in various parts of the mango tree (Mangifera indica), including the leaves, fruit peel, bark, kernel, and stone. nih.gov While the mango tree is its primary source, mangiferin is also present in other plant species belonging to the Anacardiaceae, Gentianaceae, and Iridaceae families. mdpi.comnih.gov

As a bioactive natural product, mangiferin is recognized for its significant antioxidant properties. nih.govwisdomlib.org This antioxidant capacity is a cornerstone of its various investigated health-related effects. nih.gov The compound is a subject of extensive research due to its potential biological activities, which include anti-inflammatory, antiviral, antidiabetic, and immunomodulatory effects. spandidos-publications.commdpi.com The molecular structure of mangiferin, specifically its C-glycosyl moiety, contributes to its biological functions. researchgate.net Research has also identified related compounds such as isomangiferin (B191597) and homomangiferin (B191416) in different parts of the mango tree. nih.gov

The following table provides a summary of the primary sources and key investigated properties of mangiferin.

| Source Plants | Parts Containing Mangiferin | Key Investigated Bioactive Properties |

| Mangifera indica (Mango) | Leaves, Peel, Stalks, Bark, Kernel, Stone | Antioxidant, Antiviral, Anticancer, Antidiabetic, Anti-inflammatory |

| Other Plant Families | Anacardiaceae, Gentianaceae, Iridaceae | Antioxidant, Antimicrobial |

Academic Significance and Evolving Research Trajectory

The academic significance of mangiferin stems from its long history of use in traditional medicine systems, which has prompted modern scientific investigation into its pharmacological properties. nih.govuran.ua Initially, research focused on identifying and isolating mangiferin from its natural sources and documenting its presence in various plant species. spandidos-publications.comresearchgate.net

The research trajectory has evolved from basic phytochemical analysis to more complex preclinical studies in both in vitro and in vivo models. spandidos-publications.comuran.ua Early studies concentrated on confirming its antioxidant capabilities. nih.gov For instance, research demonstrated its ability to scavenge free radicals and reduce oxidative stress. mdpi.commdpi.com Subsequent research expanded to explore its effects on various health conditions. Studies in animal models, for example, have investigated its potential in managing diabetes by influencing glucose metabolism and improving insulin (B600854) sensitivity. spandidos-publications.comresearchgate.net

The focus has progressively shifted towards understanding the molecular mechanisms underlying its observed effects. Researchers have investigated how mangiferin interacts with cellular signaling pathways, such as its role in modulating inflammatory responses and its influence on cell cycle regulation in cancer cells. spandidos-publications.comresearchgate.net This evolution in research demonstrates a move towards a more detailed and mechanistic understanding of mangiferin's bioactivity.

Current Research Landscape and Emerging Scholarly Directions

The current research landscape for mangiferin is characterized by investigations into its potential application for a range of chronic diseases, including cardiovascular and neurodegenerative disorders. mdpi.comnih.govresearchgate.net A significant area of contemporary research is focused on overcoming the limitations of mangiferin's poor solubility and low bioavailability, which have hindered its clinical application. spandidos-publications.comnih.govuran.uamdpi.com

Emerging scholarly directions are centered on innovative delivery systems to enhance its therapeutic efficacy. nih.gov One of the most promising new avenues of research is the development of mangiferin-based nanoformulations, such as nanoparticles, liposomes, and micelles. nih.govnih.gov These nanocarriers are being designed to improve the solubility, stability, and targeted delivery of mangiferin. nih.gov For example, research into mangiferin-loaded nanoparticles has shown potential for enhanced stability and biological activity. nih.gov

Another key emerging area is the investigation of mangiferin as a potential anti-cancer agent. nih.govmdpi.com Studies are exploring its ability to inhibit tumor growth and induce apoptosis in various cancer cell lines. researchgate.netresearchgate.net Research is also delving into the synergistic effects of mangiferin when used in combination with other compounds, such as piperine, in advanced drug delivery systems for cancer therapy. researchgate.net The development of mangiferin-integrated polymer systems is another novel research direction aimed at improving its therapeutic potential. mdpi.com

The table below highlights some of the key research findings related to mangiferin's activity in preclinical models.

| Research Area | Key Findings in Preclinical Models |

| Diabetes | Ameliorated insulin resistance and modulated glucose metabolism. spandidos-publications.comnih.gov |

| Cardiovascular Health | Reduced levels of cholesterol, triglycerides, and free fatty acids in cardiac tissue. nih.gov |

| Hepatoprotection | Showed protective effects against liver injury by restoring antioxidant enzymes. spandidos-publications.comnih.gov |

| Neuroprotection | Exhibited potential in reversing scopolamine-induced amnesia in animal models. nih.gov |

| Anti-inflammatory | Modulated key signaling pathways such as NF-κB and MAPK. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

1,3,6,7-tetrahydroxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]xanthen-9-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O11/c20-4-11-15(25)17(27)18(28)19(30-11)12-8(23)3-10-13(16(12)26)14(24)5-1-6(21)7(22)2-9(5)29-10/h1-3,11,15,17-23,25-28H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEDDIBAIWPIIBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1O)O)OC3=C(C2=O)C(=C(C(=C3)O)C4C(C(C(C(O4)CO)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Mangiferin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034410 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4773-96-0 | |

| Record name | NSC248870 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=248870 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Mangiferin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034410 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

278 - 280 °C | |

| Record name | Mangiferin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034410 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Natural Occurrence and Biotechnological Production of Mangiferin

Botanical Sources and Phytogeographical Distribution

Mangiferin, a C-glucosylxanthone, is a significant phytochemical found across various plant species. Its distribution is noted in several angiospermic families, though its concentration and primary sources are specific to certain genera.

The mango tree (Mangifera indica L.), a member of the Anacardiaceae family, is the most recognized and primary natural source of mangiferin. doi.orgresearchgate.net This large fruit tree is native to the Indian subcontinent and is now cultivated in tropical and subtropical regions worldwide. doi.orgijpsr.com Mangiferin is present in various parts of the tree, including the leaves, bark, fruit peel, pulp, and seed kernel. nih.govmdpi.comnih.gov

Research indicates that the concentration of mangiferin varies significantly between the different parts of the plant, cultivation variety, and stage of maturity. nih.govmdpi.com The leaves and bark are considered to have the highest concentrations. researchgate.netnih.govaminer.cn Studies have shown that young mango leaves contain a higher percentage of mangiferin by weight compared to mature leaves, with one study reporting 8.8% w/w in young leaves versus 6.3% w/w in mature leaves. doi.org The peel of the mango fruit is also a rich source, with some Chinese cultivars showing concentrations as high as 7.49 mg/g on a dry weight basis. nih.gov In contrast, the mango pulp contains substantially lower amounts. nih.govresearchgate.net The bark of mango trees has also been identified as a significant source, with sonication extraction yielding high concentrations of the compound. nih.gov

Table 1: Mangiferin Content in Various Parts of Mangifera indica

| Plant Part | Cultivar/Type | Mangiferin Content (mg/g DW) | Source(s) |

| Peel | Lvpimang (LPM) | 7.49 | nih.gov |

| Zihua mango (ZHM) | 7.34 | nih.gov | |

| Manililla | 150 | mdpi.com | |

| Leaves | Young Leaves | 88 (8.8% w/w) | doi.org |

| Mature Leaves | 63 (6.3% w/w) | doi.org | |

| Nam Doc Mai | 28 (2.8 g/100g ) | nih.gov | |

| Seed Kernel | Zihua mango (ZHM) | 2.43 | nih.gov |

| Xiang H-2 (XH-2) | 1.04 | nih.gov | |

| Bark | Autochthonous | 112.83 | nih.gov |

| Pulp | Various Chinese Cultivars | Not Detected to 0.20 | nih.gov |

Note: DW = Dry Weight. Content can vary based on cultivar, age, and extraction method.

Beyond the mango tree, mangiferin is found in other plant families, contributing to the medicinal properties of these species.

Anemarrhena asphodeloides : The rhizomes of this plant, a member of the Asparagaceae family, are a major source of mangiferin. tandfonline.com It is a key component in Traditional Chinese Medicine. mdpi.com Studies have quantified significant amounts of mangiferin from its rhizomes, with one analysis identifying a content of 293.72 ± 6.63 mg/g in a prepared extract. mdpi.com Centrifugal Partition Chromatography has been successfully used to isolate 22.5 mg of mangiferin from 957 mg of a methanolic extract of the rhizomes. tandfonline.com

Salacia spp. : Plants from the Salacia genus, such as Salacia chinensis and Salacia oblonga (family Celastraceae), are known to contain mangiferin. niscpr.res.inmdpi.com Salacia chinensis, in particular, has been used in traditional medicine for various ailments, and mangiferin is reported as one of its major bioactive components, found primarily in the root. mdpi.comnih.govnih.gov Research has explored enhancing mangiferin production in S. chinensis through the application of elicitors. notulaebiologicae.ro

Cyclopia spp. : Commonly known as honeybush, this genus from the Fabaceae family is used to make a traditional South African herbal tea. wikipedia.orgscispace.com Several Cyclopia species are notable sources of mangiferin, with content in some species like C. genistoides reaching up to 4% of the dry mass. researchgate.net Studies have shown that unfermented ("green") honeybush retains higher levels of mangiferin compared to the traditional fermented product. scispace.comnih.gov The leaves of Cyclopia subternata have been found to contain more than twice the mangiferin content of the stems. nih.gov

Crocus spp. : While listed as a potential source, extensive literature searches did not yield significant evidence of mangiferin as a constituent in the Crocus genus (family Iridaceae), which is best known for producing saffron.

Advanced Extraction and Isolation Methodologies

The extraction and purification of mangiferin from its botanical sources are critical for its use in various applications. Methodologies have evolved from traditional techniques to more efficient and modern approaches.

Traditional methods for extracting mangiferin include maceration, heat reflux (Soxhlet extraction), and decoction. mdpi.comijcrt.org These techniques typically involve the use of solvents to draw the compound out from the plant matrix. For example, decoction of mango leaves has been shown to be an effective and simple method for extraction. mdpi.com Batch extraction using water and Soxhlet extraction with hydroalcoholic solutions have also been employed. ijpsr.comijcrt.org However, these conventional methods are often characterized as being time-consuming and requiring large volumes of solvents. mdpi.comijcrt.orgmdpi.com

To overcome the limitations of conventional techniques, several modern, high-efficiency methods have been developed.

Ultrasound-Assisted Extraction (UAE) : This is a widely reported and powerful technique for extracting mangiferin from sources like mango leaves. mdpi.comnih.gov The use of ultrasonic waves enhances solvent penetration and mass transfer, leading to higher yields in shorter times. nih.gov Optimized conditions for UAE of mangiferin from mango leaves have been identified as using 44% ethanol (B145695) as a solvent, a liquid-to-solid ratio of 38:1, and extracting for 19.2 minutes at 60°C, which yielded 58.46 ± 1.27 mg/g of mangiferin. nih.govnih.gov

Microwave-Assisted Extraction (MAE) : MAE is another green and efficient technique that uses microwave energy to heat the solvent and plant material, accelerating the extraction process. nih.govresearchgate.net Optimal conditions for MAE from mango leaves were found to be using 45% ethanol, a 30:1 liquid-to-solid ratio, and an extraction time of 123 seconds at a microwave power of 474 W, yielding 36.10 ± 0.72 mg/g. nih.govresearchgate.net This yield was significantly higher than that obtained through conventional methods. researchgate.net

Other Methods : Techniques such as Solid-Phase Microextraction (SPME) and hydrodistillation are mentioned as ways to extract active components from plants like mango leaves, though they are less commonly detailed specifically for mangiferin compared to UAE and MAE. mdpi.com Additionally, high-pressure extraction using water has been developed as a method to obtain mangiferin from mango leaves. google.com

Table 2: Comparison of Extraction Methods for Mangiferin from Mango Leaves

| Extraction Method | Solvent | Extraction Time | Yield (mg/g) | Source(s) |

| Ultrasound-Assisted (UAE) | 44% Ethanol | 19.2 min | 58.46 | nih.govnih.gov |

| Microwave-Assisted (MAE) | 45% Ethanol | 123 sec | 36.10 | nih.govresearchgate.net |

| Soxhlet Extraction | Not specified | 5 hr | 57 | ijcrt.org |

| Batch Extraction | Water | 2 hr 40 min | 23 | ijcrt.org |

| Decoction (5% w/v) | Water | Not specified | 0.717 (mg/mL) | mdpi.com |

Following initial extraction, which yields a crude mixture, further steps are required to isolate and purify mangiferin.

Column Chromatography : This is a fundamental technique used for purification. Crude extracts are often passed through a column packed with a stationary phase, such as silica (B1680970) gel, and eluted with a solvent system of increasing polarity to separate mangiferin from other compounds. doi.orgmdpi.com

Macroporous Resin Chromatography : This method is frequently used as an effective initial purification and enrichment step. The crude extract is passed through a macroporous resin column, which adsorbs mangiferin. The compound is then eluted, resulting in a significantly higher purity. For instance, this method increased mangiferin purity from 0.75% in the crude extract to 37.80%. nih.gov

High-Speed Counter-Current Chromatography (HSCCC) : HSCCC is an advanced liquid-liquid partition chromatography technique used for high-efficiency purification. It has been successfully employed to purify mangiferin from a resin-enriched sample, achieving a final purity of 99.13%. nih.gov

Centrifugal Partition Chromatography (CPC) : Similar to HSCCC, CPC is a liquid-liquid chromatography method that has proven effective for the preparative separation of mangiferin from Anemarrhena asphodeloides extract in a single step. tandfonline.comresearchgate.net

The purity of the final product is typically confirmed using analytical techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). nih.govnih.gov

Biosynthesis and Metabolic Engineering Approaches

Mangiferin, a C-glucosylxanthone, is a significant phytochemical primarily found in the mango tree (Mangifera indica), but also present in other plant species. wikipedia.org Its unique chemical structure, featuring a C-glycosidic bond, contributes to its stability against enzymatic and acid degradation. nih.gov The growing interest in its pharmacological properties has spurred research into its biosynthesis and the development of biotechnological methods to increase its yield.

The biosynthesis of the mangiferin molecule is a complex process involving contributions from multiple metabolic pathways. The core xanthone (B1684191) structure is assembled via a combination of the shikimate and the polyketide (acetate-malonate) pathways. researchgate.net

The process begins with the shikimate pathway, which produces aromatic amino acids. This pathway, through either L-phenylalanine-dependent or -independent routes, ultimately contributes to the formation of a central benzophenone (B1666685) intermediate, 2,3′,4,6-tetrahydroxybenzophenone. researchgate.net This benzophenone then undergoes a regioselective intramolecular oxidative coupling, a critical step that forms the tricyclic xanthone ring system. This cyclization results in the formation of 1,3,7-trihydroxyxanthone (1,3,7-THX), which serves as the direct precursor aglycone for mangiferin. researchgate.netresearchgate.net

The final and defining step in mangiferin biosynthesis is the attachment of a glucose molecule to the xanthone core. This is not a typical O-glycosylation; instead, a C-glycosidic bond is formed, linking the glucose unit to the C2 position of the xanthone structure. researchgate.net This reaction is catalyzed by a specific C-glycosyltransferase (CGT). Studies have identified that a C-glycosyltransferase extracted from Mangifera indica (MiCGT) can effectively catalyze this C-glucosylation, converting the precursor into mangiferin. researchgate.net Research suggests that maclurin (B1675891) 3-C-glucoside is a key intermediate that is subsequently converted into mangiferin by this enzyme. researchgate.net

Table 1: Key Intermediates and Enzymes in Mangiferin Biosynthesis

| Molecule Type | Name | Role in Pathway |

| Intermediate | 2,3′,4,6-tetrahydroxybenzophenone | Central benzophenone intermediate formed from the shikimate pathway. researchgate.net |

| Intermediate | 1,3,7-trihydroxyxanthone (1,3,7-THX) | Core xanthone precursor to mangiferin, formed by the cyclization of the benzophenone intermediate. researchgate.netresearchgate.net |

| Intermediate | Maclurin 3-C-glucoside | An intermediate C-glycoside that is converted to mangiferin. researchgate.net |

| Enzyme | C-glycosyltransferase (CGT) | Catalyzes the crucial C-glycosylation step, attaching a glucose moiety to the xanthone core. researchgate.net |

| Enzyme Family | UDP glycyltransferase (UGT) | A family of enzymes involved in glycosylation; specific members are responsible for mangiferin biosynthesis. nih.gov |

Conventional breeding methods for mango improvement are often slow and resource-intensive due to the tree's long juvenile phase. ishs.orgnih.gov Genetic engineering and other biotechnological tools offer a promising alternative for enhancing the production of valuable secondary metabolites like mangiferin. nih.govjournalijecc.com

The core strategy for enhancing mangiferin production through metabolic engineering is the manipulation of the expression levels of key genes in its biosynthetic pathway. The identification of genes encoding the enzymes responsible for mangiferin synthesis is the first critical step. Recent research has focused on identifying the family of UDP glycyltransferase (UGT) genes in mango, as these are known to be involved in the glycosylation step of mangiferin synthesis. nih.gov

In one study, a comprehensive analysis of the mango genome identified 221 members of the UGT gene family. nih.gov These genes were categorized into various subfamilies and their expression levels were analyzed in different parts of the mango plant (leaves, stems, and fruit peel) at different developmental stages. nih.gov This type of transcriptomic data is invaluable for pinpointing the specific UGT candidates that are most active in mangiferin biosynthesis. For example, certain genes were found to be highly expressed in the peel during the middle stage of fruit ripening, a tissue and time point associated with mangiferin accumulation. nih.gov

Once these key biosynthetic genes, such as the specific C-glycosyltransferase (MiCGT), are identified and cloned, several genetic engineering strategies can be employed:

Pathway Engineering: A more advanced approach involves the simultaneous manipulation of multiple genes. This could include upregulating the genes for the entire mangiferin pathway while potentially downregulating genes in competing metabolic pathways that draw from the same pool of precursors.

Heterologous Expression: The biosynthetic genes for mangiferin could be transferred into a fast-growing microbial host, such as yeast or bacteria. These microorganisms could then be cultivated in industrial fermenters to produce mangiferin in a controlled, efficient, and scalable manner, independent of agricultural constraints.

While the genetic transformation of mango is still being refined, these molecular strategies represent the future of producing high-value compounds like mangiferin. ishs.orgjournalijecc.com Somatic hybridization, which involves fusing protoplasts from different species, has also been explored in related plant families (like Gentianaceae) to create hybrids with novel or enhanced production of secondary metabolites, suggesting another potential avenue for future research. mdpi.com

Table 2: Potential Genetic Targets for Enhanced Mangiferin Production

| Gene/Gene Family | Function | Engineering Strategy | Potential Outcome |

| C-glycosyltransferase (CGT) | Catalyzes the final C-glycosylation of the xanthone core. researchgate.net | Overexpression in the native plant or heterologous expression in microbes. | Increased conversion of precursors to mangiferin. |

| UDP glycyltransferase (UGT) Family | A broad family of enzymes responsible for glycosylation; specific members catalyze mangiferin synthesis. nih.gov | Identification and overexpression of specific highly-expressed UGTs. nih.gov | Enhanced efficiency of the glycosylation step. |

| Genes of the Shikimate Pathway | Produce precursors for the benzophenone intermediate. | Upregulation of key regulatory genes in the pathway. | Increased availability of the core aromatic structures for xanthone synthesis. |

Advanced Analytical Methodologies for Mangiferin Quantification and Characterization

Spectroscopic Techniques

Spectroscopic methods are fundamental in the structural elucidation and quantification of mangiferin. These techniques rely on the interaction of the molecule with electromagnetic radiation, providing distinct fingerprints based on its unique chemical structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique for the quantitative analysis of mangiferin due to its simplicity, speed, and cost-effectiveness. Mangiferin exhibits characteristic absorption maxima (λmax) in the UV-Vis region owing to its xanthone (B1684191) structure containing multiple chromophores. The λmax is often observed at several wavelengths, with values around 258 nm, 317-319 nm, and 365 nm being commonly reported. cabidigitallibrary.orgresearchgate.netmdpi.com One study recorded the maximum absorbance of mangiferin at a wavelength of 319 nm, with a significant linear relationship (R²=0.9968) in the concentration range of 5-50 µg/mL. redalyc.org Another analysis determined mangiferin concentrations using UV spectrometry at 254 nm. nih.gov Furthermore, UV-Vis spectroscopy has been employed to determine the four pKa values of mangiferin, which are crucial for understanding its behavior in aqueous solutions. researchgate.netssru.ac.th

Table 1: Reported UV-Vis Absorption Maxima (λmax) for Mangiferin

| λmax (nm) | Solvent/Context | Reference |

|---|---|---|

| 319 | 50% Alcohol Extract | redalyc.org |

| 258, 315.3, 361.8 | Chromatogram Analysis | mdpi.com |

| 254 | Various Solvents | nih.gov |

| 240, 258, 317, 365 | Aqueous Solution | researchgate.net |

| 257 | Densitometry | researchgate.net |

| 320 | HPTLC Analysis | sigmaaldrich.com |

Spectrofluorimetry

Spectrofluorimetry is a highly sensitive technique used for the detection of fluorescent compounds. Mangiferin possesses native fluorescence, allowing for its quantification at low concentrations. In a study investigating the interaction between mangiferin and a self-assembling peptide, the fluorescence emission spectra of mangiferin were recorded. The analysis was performed with an excitation wavelength set at 277 nm, and the resulting fluorescence intensity was measured at an emission wavelength of 560 nm. mdpi.com This method offers high specificity as few molecules in a complex sample will fluoresce at the same excitation and emission wavelengths.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule, thereby confirming the identity of mangiferin. The FTIR spectrum of mangiferin displays a series of characteristic absorption bands corresponding to specific bond vibrations. These spectral fingerprints are used for the qualitative analysis and quality control of mangiferin from various sources. For instance, isolated mangiferin has shown peaks at 3316 cm⁻¹ (secondary -OH), 2942 cm⁻¹ (C-H anti-symmetric stretching), 1655 cm⁻¹ (C=O stretching), 1450 cm⁻¹ (CH-CH bending), and 1115 cm⁻¹ (C-O bond).

Table 2: Characteristic FTIR Absorption Bands for Mangiferin

| Wavenumber (cm⁻¹) | Bond Vibration | Reference |

|---|---|---|

| 3367 | O-H stretch | researchgate.net |

| 3316 | Secondary OH- bond | |

| 2942 | C-H anti-symmetric stretching | |

| 2918.3, 2849.9 | Aliphatic C-H stretch | researchgate.net |

| 1670 | C=O stretch | researchgate.net |

| 1655 | C=O stretching | |

| 1624.2 | Aromatic C=C ring stretch | researchgate.net |

| 1253.9 | C-O-C stretch | researchgate.net |

| 1199.3 | C-O stretch | researchgate.net |

| 1115 | C-O bond | |

| 1051.5 | RCH₂OH O-H stretch | researchgate.net |

| 828.4 | Tetrasubstituted aromatic bending | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR, 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of mangiferin. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule. Studies have used 1D and 2D NMR experiments to confirm the structure of mangiferin and its derivatives. researchgate.netresearchgate.net For example, in one analysis, ¹H-NMR spectra were recorded at 500 MHz in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), showing characteristic shifts for aromatic hydrogens at 7.4, 6.8, and 6.4 ppm. researchgate.net The ¹³C NMR spectrum provides signals for each unique carbon atom in the molecule, further confirming its complex structure.

Table 3: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Mangiferin in DMSO-d₆

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference |

|---|---|---|---|

| C-1 | - | 162.28 | |

| C-2 | - | 108.10 | |

| C-3 | - | 164.31 | |

| C-4 | - | 93.8 | |

| C-4a | - | 154.49 | |

| C-5 | - | 103.11 | |

| C-6 | - | 154.49 | |

| C-7 | - | 144.20 | |

| C-8 | - | 108.57 | |

| H-5 | 6.37 (s) | - | |

| H-8 | 6.85 (s) | - | |

| H-1' | 4.60 (d, J=9.9 Hz) | 73.34 | |

| H-2' | 4.04 (t, J=9.9 Hz) | 70.83 | |

| H-3' | 3.20 (m) | 79.16 | |

| H-4' | 3.15 (m) | 70.50 | |

| H-5' | 3.15 (m) | 81.70 | |

| H-6'a | 3.72 (m) | 61.59 | |

| H-6'b | 3.48 (m) | 61.59 | |

| 1-OH | 13.78 (s) | - |

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS) and tandem mass spectrometry (MS/MS), is a cornerstone for both the identification and sensitive quantification of mangiferin. LC-MS analysis has been used to confirm the presence of mangiferin, with one study reporting a mass-to-charge ratio (m/z) of 421 for the deprotonated molecule [M-H]⁻. mdpi.com In MS/MS analysis, specific precursor-to-product ion transitions are monitored, which provides exceptional selectivity and sensitivity for quantification in complex biological matrices like plasma. For instance, a UPLC-MS/MS method used the transition of m/z 423.2 → 303.1 to quantify mangiferin. This high specificity makes it the method of choice for pharmacokinetic studies. researchgate.net

Table 4: Mass Spectrometry Data for Mangiferin Analysis

| Technique | Precursor Ion (m/z) | Product Ion(s) (m/z) | Ionization Mode | Reference |

|---|---|---|---|---|

| LC-MS | 421 [M-H]⁻ | - | ESI⁻ | researchgate.net |

| LC-MS | 421 | - | - | mdpi.com |

| LC-MS | 422.6000 [M+1]⁺ | - | ESI⁺ | |

| UPLC-MS/MS | 423.2 | 303.1 | ESI⁺ |

Chromatographic Techniques

Chromatographic techniques are indispensable for separating mangiferin from other components in a mixture, enabling accurate quantification. These methods are routinely used for the quality control of herbal products and for measuring concentrations in biological samples.

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) is a planar chromatographic technique valued for its simplicity, cost-effectiveness, and high throughput, making it suitable for the routine quality control of herbal extracts. The method involves spotting the sample on a high-performance plate, which is then developed in a chamber with a suitable mobile phase. The separation is based on the differential partitioning of components between the stationary and mobile phases. For mangiferin, various mobile phase compositions have been developed, such as ethyl acetate: acetic acid: formic acid: water (100:11:11:26), which yielded a retardation factor (Rf) value of 0.57. Densitometric scanning is then used for quantification at a specific wavelength, such as 262 nm, 270 nm, or 350 nm.

Table 5: HPTLC Method Parameters for Mangiferin Quantification

| Mobile Phase Composition (v/v/v/v) | Stationary Phase | Rf Value | Detection λ (nm) | Reference |

|---|---|---|---|---|

| Ethyl acetate: acetic acid: formic acid: water (7:1:1:1) | Silica (B1680970) gel TLC plate | 0.68 ± 0.02 | 262 | |

| Ethyl acetate: methanol (B129727): formic acid: water | Pre-coated silica plates | - | 270 | |

| Ethyl acetate: acetic acid: Formic Acid: Water (100:11:11:26) | - | 0.57 | 260 | |

| Toluene/EtOAc/MeOH and EtOAc/MeOH | Silica gel 60F₂₅₄ | - | 390 | |

| Acetone (B3395972):chloroform:formic acid:water (2:10:0.5:1.0) | - | - | 350 |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the most established and widely used method for the precise quantification of mangiferin. nih.gov Reversed-phase HPLC (RP-HPLC) is typically employed, using a non-polar stationary phase (like C18) and a polar mobile phase. Various isocratic and gradient elution methods have been developed and validated according to ICH guidelines. mdpi.com One validated RP-HPLC method utilized a Kinetex XB-C18 column with an isocratic mobile phase of 0.1% formic acid and acetonitrile (B52724) (87:13) at a flow rate of 1.5 ml/min, with detection at 256 nm. cabidigitallibrary.org Another method used methanol and 0.1% aqueous phosphoric acid (31:69, v/v) with UV detection at 258 nm. The robustness and reliability of HPLC make it the gold standard for mangiferin analysis in both raw materials and pharmaceutical formulations.

Table 6: Selected HPLC Methods for Mangiferin Quantification

| Column | Mobile Phase | Flow Rate (mL/min) | Detection λ (nm) | Reference |

|---|---|---|---|---|

| Kinetex XB-C18 | 0.1% formic acid: acetonitrile (87:13) | 1.5 | 256 | cabidigitallibrary.org |

| Inertsil ODS-SP | Methanol:0.1% aqueous phosphoric acid (31:69) | - | 258 | |

| Phenomenex, Luna C18 | Methanol and orthophosphoric acid | 1.0 | - | |

| Phenomenex Kinetex® 5 microns C18 | 10mM phosphate (B84403) buffer (pH 2.4) with 0.1% triethylamine (B128534):acetonitrile (90:10) | 1.3 | 258 |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC, offering higher resolution, faster analysis times, and greater sensitivity. This is achieved by using columns with smaller particle sizes (typically <2 µm). UPLC is often coupled with tandem mass spectrometry (UPLC-MS/MS), creating a powerful tool for analyzing mangiferin in complex biological samples with very low limits of quantification. researchgate.net A validated UPLC-MS/MS method for determining mangiferin in rat plasma used an Acquity UPLC BEH C18 column with gradient elution. Another study employed an Acquity H-Class UPLC system for quantifying mangiferin in human plasma, demonstrating good linearity over a concentration range of 5–1000 ng/mL and a lower limit of quantification (LLOQ) of 5 ng/mL. researchgate.net

Table 7: UPLC Method Parameters for Mangiferin Analysis

| UPLC System | Column | Mobile Phase | Application | Reference |

|---|---|---|---|---|

| Acquity H-Class UPLC XEVO-TQD | Acquity C₁₈ BEH (50 × 2.1 mm, 1.7 µm) | Acetonitrile and 0.1% (v/v) formic acid with 20 mM ammonium (B1175870) formate (B1220265) in water | Mangiferin in human plasma | researchgate.net |

| - | C₁₈ reversed-phase column | Gradient elution | Mangiferin in rat plasma | researchgate.net |

| Xevo TQD triple quadrupole MS | Acquity UPLC BEH C₁₈ | - | Mangiferin in rat plasma |

Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC)

Thin-Layer Chromatography (TLC) and its advanced version, High-Performance Thin-Layer Chromatography (HPTLC), are valuable tools for the qualitative and quantitative analysis of mangiferin. researchgate.netresearchgate.net These methods are noted for their simplicity, cost-effectiveness, and ability to analyze multiple samples simultaneously. researchgate.net

In HPTLC analysis, the separation of mangiferin is typically achieved on pre-coated silica gel 60F254 aluminum plates. ijrh.org A common mobile phase for the identification and quantification of mangiferin consists of a mixture of ethyl acetate, glacial acetic acid, formic acid, and water in a 7:1:1:1 (v/v/v/v) ratio. ijrh.orgnih.gov Densitometric scanning is performed for quantification, with detection wavelengths often set around 254 nm, 262 nm, or 270 nm to achieve optimal sensitivity. nih.govnih.govwisdomlib.org For instance, one HPTLC method demonstrated a retardation factor (Rf) of 0.68 ± 0.02 for mangiferin using an optimized mobile phase. nih.gov This technique has been successfully applied to identify mangiferin in mother tinctures of Mangifera indica and for its quantification in plasma samples. ijrh.orgnih.gov

Interactive Table: HPTLC Methods for Mangiferin Analysis

| Stationary Phase | Mobile Phase Composition (v/v/v/v) | Detection Wavelength (nm) | Retardation Factor (Rf) | Application | Reference |

|---|---|---|---|---|---|

| Pre-coated silica gel 60F254 aluminum plate | Ethyl acetate: Acetic acid: Formic acid: Water (7:1:1:1) | 262 | 0.68 ± 0.02 | Quantification in bioanalytical samples | nih.gov |

| Pre-coated silica plates | Ethyl acetate: Methanol: Formic acid: Water (specified ratio) | 270 | Not specified | Estimation in Mangifera indica extracts and formulations | wisdomlib.org |

| Silica gel | Ethyl acetate: Glacial acetic acid: Formic acid: Water (7:1:1:1) | Not specified | Not specified | Identification in Mangifera indica mother tincture | ijrh.org |

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)

High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-High-Performance Liquid Chromatography (UHPLC), are the most widely employed techniques for the quantification of mangiferin due to their high resolution, sensitivity, and reproducibility. researchgate.net These methods typically utilize a reversed-phase approach with a C18 column as the stationary phase. nih.govbohrium.com

Various mobile phase compositions have been reported for the isocratic or gradient elution of mangiferin. A common mobile phase consists of a mixture of an acidic aqueous solution (e.g., 0.1% formic acid or 10mM phosphate buffer at pH 2.4) and an organic solvent like acetonitrile or methanol. nih.govrjptonline.org For example, one validated RP-HPLC method used an isocratic elution with 0.1% formic acid and acetonitrile (87:13 v/v) at a flow rate of 1.5 ml/min, with detection at 256 nm. nih.gov Another method employed a mobile phase of 10mM phosphate buffer (pH 2.4) with 0.1% triethylamine and acetonitrile (90:10 v/v) at a flow rate of 1.3 ml/min and detection at 258 nm. rjptonline.org UHPLC methods offer the advantage of shorter analysis times and reduced solvent consumption. bohrium.com

Interactive Table: HPLC and UHPLC Methods for Mangiferin Analysis

| Technique | Stationary Phase | Mobile Phase Composition | Flow Rate (ml/min) | Detection Wavelength (nm) | Application | Reference |

|---|---|---|---|---|---|---|

| RP-HPLC | Kinetex XB-C18 | 0.1% formic acid: Acetonitrile (87:13) | 1.5 | 256 | Quantification in M. indica bark extract | nih.gov |

| HPLC | Phenomenex Kinetex® 5 microns C18 | 10mM phosphate buffer pH-2.4 with 0.1% triethylamine: Acetonitrile (90:10) | 1.3 | 258 | Quantification in bulk and pharmaceutical dosage forms | rjptonline.org |

| UHPLC | Acquity C18 BEH (50 × 2.1 mm, 1.7 µm) | Acetonitrile and 0.1% (v/v) formic acid with 20 mM ammonium formate in water | Not specified | MS/MS detection | Determination in human plasma | mdpi.com |

| UPLC | C18 reversed-phase column | Gradient elution | Not specified | MS/MS detection | Determination in rat plasma | bohrium.com |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) have emerged as highly sensitive and selective methods for the determination of mangiferin, especially in complex biological matrices like plasma. researchgate.netmdpi.com These techniques combine the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing excellent specificity and low detection limits. researchgate.net

For LC-MS/MS analysis of mangiferin, a C18 column is commonly used for chromatographic separation. researchgate.net The mass spectrometric detection is often carried out using an electrospray ionization (ESI) source, which can be operated in either positive or negative ion mode. bohrium.commdpi.com The negative ionization mode has been reported to provide a better signal-to-noise ratio for mangiferin. mdpi.com LC-MS methods have been successfully developed and validated for pharmacokinetic studies of mangiferin in both rats and humans. bohrium.comnih.gov For instance, a rapid and sensitive LC-MS/MS method was developed for the determination of mangiferin in rat plasma with a chromatographic run time of 3.0 minutes. researchgate.net Another study used UHPLC-MS/MS for pharmacokinetic profiling of mangiferin in human plasma. mdpi.comnih.gov

Interactive Table: LC-MS Methods for Mangiferin Analysis

| Technique | Stationary Phase | Ionization Mode | Application | Key Findings | Reference |

|---|---|---|---|---|---|

| LC-MS/MS | Zorbax SB-C18 (150 x 2.1 mm, 3.5 µm) | Electrospray ionization (negative mode) | Determination in rat plasma | Rapid (3.0 min run time), sensitive (LLOQ of 1 ng/mL) | researchgate.net |

| UPLC-MS/MS | ACQUITY UPLC with C18 reversed-phase column | Electrospray ionization (ESI) | Determination in rat plasma for bioavailability study | Short chromatographic time, small sample volume, low injection volume | bohrium.com |

| UHPLC-MS/MS | Acquity C18 BEH (50 × 2.1 mm, 1.7 µm) | Electrospray Ionization (negative mode) | Determination in human plasma | LLOQ of 5 ng/mL, good linearity (R² ≥ 0.99) | mdpi.com |

| LC-MS | Not specified | Not specified | Confirmation of mangiferin | Confirmed presence with M/Z value of 421 | nih.gov |

Method Validation and Quality by Design (AQbD) Approaches

The validation of analytical methods is a critical requirement to ensure the reliability and accuracy of the results. cmu.ac.th Validation is performed according to the guidelines of the International Conference on Harmonisation (ICH), and typically includes parameters such as linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ). nih.govrjptonline.org

The Analytical Quality by Design (AQbD) approach is a systematic, science and risk-based paradigm for the development of robust analytical methods. nih.govtechnologynetworks.com This approach involves defining a quality target method profile (QTMP) and identifying critical analytical attributes (CAAs) and critical method parameters (CMPs) that may influence the method's performance. nih.govnih.gov By employing experimental designs, such as Plackett-Burman and face-centered cubic designs, the relationship between CMPs and CAAs can be understood and optimized to establish a robust analytical design space. nih.govnih.gov

A study on the development of an HPTLC method for mangiferin quantification successfully implemented the AQbD approach. nih.gov The study defined the QTMP and identified CAAs such as retardation factor (Rf), peak height, and theoretical plates. nih.gov Through systematic screening and optimization, a robust method with high linearity (50–800 ng/band), accuracy, precision, and sensitivity was developed. nih.govtechnologynetworks.com This AQbD-driven method development ensures a higher degree of method understanding and control, leading to more reliable and reproducible results for mangiferin analysis. nih.gov

Preclinical Pharmacological Investigations of Mangiferin

In Vitro Studies on Cellular Models

Mangiferin, a xanthone (B1684191) C-glucoside, has been the subject of numerous in vitro studies to elucidate its pharmacological mechanisms at a cellular level. These investigations have primarily focused on its antioxidant and anti-inflammatory properties, revealing complex interactions with cellular signaling pathways and enzyme systems.

The antioxidant capacity of mangiferin is a cornerstone of its therapeutic potential, attributed to a multi-pronged mechanism of action that includes direct neutralization of reactive species, enhancement of endogenous antioxidant defenses, and prevention of pro-oxidant reactions.

Mangiferin exhibits potent free radical scavenging activity against a wide array of reactive oxygen species (ROS). nih.gov Its chemical structure, featuring polyhydroxy groups, is crucial for this capability. researchgate.net The compound can directly neutralize highly reactive species such as hydroxyl radicals (•OH), superoxide (B77818) anions, and hydrogen peroxide. nih.govnih.gov This scavenging action prevents oxidative damage to vital cellular components like lipids, proteins, and DNA. nih.gov

In vitro assays have consistently demonstrated mangiferin's efficacy. For instance, in studies using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical, mangiferin showed significant, concentration-dependent scavenging activity. nih.gov One study reported an IC₅₀ value of 17.6 µg/mL for mangiferin in a DPPH assay, highlighting its efficiency as a free radical scavenger. nih.govmdpi.com The antioxidant capacity of mangiferin has been found to be comparable or even superior to that of well-known antioxidants like vitamin C and vitamin E in various experimental models. nih.gov

Table 1: In Vitro Radical Scavenging Activity of Mangiferin

| Assay | Finding | Source |

|---|---|---|

| DPPH Radical Scavenging | IC₅₀ value of 17.6 µg/mL. | nih.govmdpi.com |

| General Scavenging | Effective against hydroxyl, superoxide, and hydrogen peroxide radicals. | nih.gov |

Beyond direct scavenging, mangiferin reinforces the cell's own antioxidant defenses by upregulating the activity of key endogenous antioxidant enzymes. nih.gov Cellular models have shown that treatment with mangiferin leads to increased levels and activity of superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). nih.govresearchgate.net These enzymes are critical for detoxifying ROS; SOD converts superoxide radicals into hydrogen peroxide, which is then neutralized into water by CAT and GPx. mdpi.com

For example, in human umbilical vein endothelial cells, mangiferin was shown to increase the levels of antioxidant enzymes, protecting the cells from toxicity induced by glycated protein/chelate iron. nih.gov Similarly, in renal cell models, mangiferin treatment enhanced the activities of SOD, CAT, glutathione s-transferase (GST), and glutathione reductase (GR), thereby reducing intracellular ROS levels. mdpi.com Studies on hepatocytes exposed to arsenic-induced oxidative stress also demonstrated that mangiferin administration significantly increased the activities of CAT and GPx. researchgate.net This modulation helps restore cellular redox balance and protects against oxidative stress-induced damage. nih.gov

Table 2: Effect of Mangiferin on Endogenous Antioxidant Enzymes in Cellular Models

| Cellular Model | Observed Effect | Enzymes Modulated | Source |

|---|---|---|---|

| Human Umbilical Vein Endothelial Cells | Increased antioxidant enzyme levels. | Not specified | nih.gov |

| NKE Renal Cells | Enhanced antioxidant enzyme activities. | SOD, CAT, GST, GPx, GR | mdpi.com |

| Rat Hepatocytes | Increased enzyme activities against arsenic-induced toxicity. | CAT, GPx | researchgate.net |

| Human Glomerular Endothelial Cells | Prevented depletion of antioxidant enzymes. | Not specified | nih.gov |

A significant component of mangiferin's antioxidant action is its ability to chelate metal ions, particularly iron. researchgate.net By binding to iron, mangiferin prevents its participation in Fenton-type reactions, which generate highly destructive hydroxyl radicals. nih.gov The compound forms a stable complex with ferric iron (Fe³⁺), rendering it redox-inactive. researchgate.netnih.gov

This chelation mechanism is considered a primary mode of protection against iron-induced oxidative damage, such as lipid peroxidation in mitochondria. nih.gov Spectroscopic analysis has revealed that mangiferin forms a transient complex with ferrous iron (Fe²⁺), accelerating its oxidation to the less reactive Fe³⁺, which is then stably chelated. researchgate.netnih.gov This action effectively inhibits the propagation of lipid peroxidation. nih.gov Comparative studies have shown mangiferin to possess potent iron-chelating activity, with one study reporting it to be more potent than the clinically used iron chelator Desferal®. koreascience.kr

Table 3: Iron Chelation Activity of Mangiferin

| Parameter | Value | Comparison Standard | Source |

|---|---|---|---|

| IC₅₀ for Iron Chelation | 0.385 mM | Desferal® (0.848 mM) | koreascience.kr |

| Mechanism | Forms stable mangiferin:Fe³⁺ complexes, preventing Fenton reactions. | N/A | researchgate.netnih.gov |

Mangiferin exerts significant anti-inflammatory effects by intervening in key signaling pathways that regulate the inflammatory response. Its primary mechanism involves the modulation of the master inflammatory regulator, Nuclear Factor-kappa B (NF-κB).

The NF-κB signaling pathway is central to inflammation, and its dysregulation is implicated in numerous inflammatory diseases. Mangiferin has been shown to be a potent inhibitor of this pathway in various cellular models. nih.govnih.gov It suppresses the activation of NF-κB by interfering with multiple steps in the cascade. nih.gov

In vitro studies on breast cancer cells, macrophages, and hepatocytes have demonstrated that mangiferin can inhibit the phosphorylation and degradation of IκB, the inhibitory protein that sequesters NF-κB in the cytoplasm. nih.govsemanticscholar.org This prevents the nuclear translocation of the active NF-κB p65 subunit. nih.govsemanticscholar.org By blocking NF-κB's translocation to the nucleus, mangiferin effectively downregulates the expression of numerous pro-inflammatory genes that NF-κB controls, including those for cytokines like TNF-α and interleukins (IL-6, IL-8), as well as enzymes like COX-2. nih.govmdpi.comfrontiersin.org For example, in macrophages exposed to a high-glucose environment, mangiferin treatment suppressed NF-κB signaling, which in turn reduced the expression of COX-2 and IL-6. mdpi.com This targeted modulation of the NF-κB pathway is a key mechanism behind mangiferin's anti-inflammatory properties observed in preclinical studies. researchgate.net

Table 4: Mentioned Chemical Compounds

| Compound Name |

|---|

| Arachidonic Acid |

| Ascorbic Acid |

| Aspirin |

| Butylated hydroxyanisole (BHA) |

| Butylated hydroxytoluene (BHT) |

| Catalase (CAT) |

| COX-2 |

| Curcumin (B1669340) |

| Desferal® (Deferoxamine) |

| EDTA (Ethylenediaminetetraacetic acid) |

| Ferric Iron (Fe³⁺) |

| Ferrous Iron (Fe²⁺) |

| Glutathione (GSH) |

| Glutathione Peroxidase (GPx) |

| Glutathione Reductase (GR) |

| Glutathione S-transferase (GST) |

| Hydrogen Peroxide |

| Hydroxyl Radical (•OH) |

| IκB |

| IL-6 |

| IL-8 |

| Mangiferin |

| NF-κB (Nuclear Factor-kappa B) |

| Superoxide Dismutase (SOD) |

| TNF-α |

| Vitamin C |

Anti-inflammatory Activity Mechanisms

Mitogen-Activated Protein Kinase (MAPK) Pathway Modulation

Mangiferin has been shown to exert significant influence over the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are crucial in regulating cellular processes like inflammation, cell proliferation, and apoptosis. nih.gov Preclinical studies have demonstrated that mangiferin's cardioprotective effects against myocardial ischemia-reperfusion injury are mediated, in part, through its modulation of MAPK pathways. nih.gov In a study on rats, pretreatment with mangiferin significantly altered the phosphorylation status of key MAPK proteins. Specifically, it reduced the phosphorylation of p38 and JNK, while enhancing the phosphorylation of ERK1/2. nih.gov This modulation is critical as the MAPK pathway is frequently activated in various pathological conditions. nih.gov The activation of ERK, for instance, regulates the transcription of genes that promote cell cycle progression and survival. nih.gov By selectively modulating these kinases, mangiferin can attenuate inflammation and apoptosis associated with cardiac injury. nih.gov

The activation of the MAPK pathway can be triggered by various stimuli, including receptor tyrosine kinases (RTKs), and mutations in key signaling proteins like RAS and BRAF. nih.gov Mangiferin's ability to intervene in this cascade highlights its potential as a therapeutic agent for conditions driven by aberrant MAPK signaling.

Prostaglandin (B15479496) Synthesis Inhibition (e.g., COX-2, PGE2)

Mangiferin has demonstrated a notable ability to inhibit the synthesis of prostaglandins, key mediators of inflammation. Specifically, it targets the cyclooxygenase-2 (COX-2) enzyme and the production of prostaglandin E2 (PGE2). hud.ac.uknih.gov In a study using lipopolysaccharide (LPS)-activated primary rat microglial cells, mangiferin potently reduced the synthesis of PGE2. hud.ac.uknih.gov

Interestingly, the mechanism of this inhibition involves a post-transcriptional regulation of COX-2. Mangiferin was found to dose-dependently decrease the synthesis of COX-2 protein without altering its gene transcription. hud.ac.uknih.gov This effect was attributed to a reduction in the stability of COX-2 messenger RNA (mRNA). hud.ac.uknih.gov However, it did not affect the LPS-mediated phosphorylation of p38 MAPK, a key kinase involved in enhancing COX-2 mRNA stability and translation in microglia. hud.ac.uknih.gov This suggests a specific mechanism of action on the COX-2 pathway. Furthermore, mangiferin's inhibitory effect on PGE2 production contributes to its anti-inflammatory and neuroprotective properties by limiting microglial activation. hud.ac.uk In hyperglycemic environments, mangiferin has also been shown to lessen the expression of the pro-inflammatory marker COX-2. mdpi.com

Table 1: Effect of Mangiferin on Prostaglandin Synthesis Markers

| Cell Type | Stimulant | Marker Inhibited | Mechanism | Reference |

| Primary Rat Microglia | Lipopolysaccharide (LPS) | Prostaglandin E2 (PGE2) | Reduced COX-2 protein synthesis via decreased mRNA stability | hud.ac.uknih.gov |

| Primary Rat Microglia | Lipopolysaccharide (LPS) | Cyclooxygenase-2 (COX-2) | Decreased protein synthesis without modifying transcription | hud.ac.uknih.gov |

| Macrophages | Hyperglycemic Conditions | Cyclooxygenase-2 (COX-2) | Reduced expression | mdpi.com |

Inflammasome Activation Inhibition (e.g., NLRP3 Inflammasome)

A significant aspect of mangiferin's anti-inflammatory action is its ability to inhibit the activation of the NLRP3 inflammasome. The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the maturation of pro-inflammatory cytokines like interleukin-1β (IL-1β) and IL-18, and can lead to a form of inflammatory cell death called pyroptosis. nih.govnih.gov

Preclinical studies have consistently shown that mangiferin can suppress the activation of the NLRP3 inflammasome in various models. In a mouse model of lipopolysaccharide (LPS)-induced acute lung injury, mangiferin treatment significantly inhibited NLRP3 inflammasome activation. nih.gov This was evidenced by reduced levels of IL-1β and IL-18 in lung tissues. nih.gov The underlying mechanism involves the inhibition of the nuclear translocation of NF-κB subunits p65 and p50, which act as transcriptional regulators for NLRP3. nih.gov

Similarly, in LPS-induced BV2 microglia cells, mangiferin treatment reduced the expression of NLRP3, ASC (an adaptor protein), and mature caspase-1. cjnmcpu.com This inhibition of the NLRP3 inflammasome pathway contributes to its anti-neuroinflammatory properties. cjnmcpu.com Further studies have confirmed that mangiferin downregulates the expression of NLRP3, ASC, and caspase-1 in the hippocampus of mice subjected to chronic mild stress, thereby reducing the production of IL-1β and IL-18. researchgate.net This suggests that the inhibition of the NLRP3 inflammasome is a key mechanism for mangiferin's therapeutic effects in inflammatory conditions. nih.gov

Table 2: Impact of Mangiferin on NLRP3 Inflammasome Components

| Model System | Key Findings | Mechanism of Action | Reference |

| LPS-induced lung injury in mice | Decreased levels of IL-1β and IL-18 in lung tissue. | Inhibited nuclear translocation of NF-κB subunits p65 and p50. | nih.gov |

| LPS-treated J774A.1 cells | Inhibited NLRP3 inflammasome activation and pyroptosis. | Suppressed expression of NLPR3 by inhibiting nuclear translocation of NF-κB. | nih.gov |

| LPS-induced BV2 microglia cells | Reduced expression of NLRP3, ASC, and mature caspase-1. | Suppressed NF-κB and NLRP3 signaling pathway. | cjnmcpu.com |

| Chronic mild stress mice model | Downregulated expression of NLRP3, ASC, and caspase-1 in the hippocampus. | Reduced production of IL-1β and IL-18. | researchgate.net |

| Bone-marrow-derived macrophages (BMDMs) | Inhibited the cleavage of GSDMD and the activation of inflammatory caspase-1 and 11. | Suppressed NF-κB/NLRP3/GSDMD signaling cascades. | nih.gov |

Anti-Apoptotic Effects and Cellular Protection

Mangiferin exhibits significant anti-apoptotic and cellular protective properties across various preclinical models. It modulates key proteins involved in the apoptotic cascade to promote cell survival. In a rat model of heart failure, mangiferin supplementation decreased apoptosis in cardiomyocytes by reducing the protein levels of the pro-apoptotic proteins caspase-3 and Bax, while increasing the levels of the anti-apoptotic protein Bcl-2. nih.gov

Similarly, in doxorubicin-induced vascular endothelial cells, mangiferin was found to suppress apoptosis. mdpi.com It increased the expression of Bcl-2 and Bcl-xL, both anti-apoptotic proteins, and decreased the activation of caspase-3. mdpi.com This protective effect is linked to the activation of the Nrf2 signaling pathway. mdpi.com

In the context of neuroprotection, mangiferin has been shown to have anti-apoptotic effects on neurons. In vitro studies demonstrated that mangiferin could reverse cell injuries induced by LPS, leading to decreased cell apoptosis. researchgate.net Furthermore, in human ovarian adenocarcinoma cells, mangiferin induced caspase-dependent apoptosis, suggesting that its effect on apoptosis can be cell-type and context-dependent, potentially targeting cancerous cells for elimination while protecting healthy cells. nih.gov In RAW264.7 cells infected with Staphylococcus aureus, mangiferin attenuated apoptosis by down-regulating active caspase-3 and Bax, and up-regulating Bcl-2. researchgate.net

Immunomodulatory Actions

Mangiferin possesses potent immunomodulatory activities, influencing both innate and adaptive immune responses. nih.govnih.gov It has been shown to exert a strong immunostimulant effect in certain contexts. nih.gov In a study involving benzo(a)pyrene-induced lung carcinogenesis in experimental animals, mangiferin treatment significantly increased the levels of immune complexes, as indicated by the phagocyte index and avidity complex. nih.gov It also led to a significant increase in the counts of leukocytes, lymphocytes, and neutrophils compared to the carcinogen-treated group. nih.gov

Furthermore, mangiferin modulated the levels of immunoglobulins, significantly increasing IgG and IgM levels in B(a)P-treated mice. nih.gov The compound also demonstrated a protective effect on immune cells by reducing oxidative stress. It significantly decreased lipid peroxidation and increased the activities of catalase and superoxide dismutase in lymphocytes, polymorphonuclear cells, and macrophages. nih.gov These findings suggest that mangiferin's immunomodulatory effects are mediated, at least in part, through its antioxidant properties, which protect immune cells from damage. nih.gov The diverse immunomodulatory actions of mangiferin highlight its potential in managing conditions with immune dysfunction. greenmedinfo.com

Antimicrobial and Antiviral Efficacy

Mangiferin has demonstrated a broad spectrum of antibacterial activity, inhibiting both Gram-positive and Gram-negative bacteria. nih.gov Its efficacy against clinically relevant pathogens like Staphylococcus aureus and Salmonella typhi has been reported in several preclinical studies. researchgate.net

In studies using the disc diffusion method, mangiferin showed significant zones of inhibition against S. aureus and S. typhi. The antibacterial effect was found to be concentration-dependent, with larger zones of inhibition observed at higher concentrations of mangiferin. For instance, one study reported that the methanol (B129727) extract of Mangifera indica leaves, which contains mangiferin, showed considerable activity against S. aureus and S. typhi.

Furthermore, mangiferin has been shown to work synergistically with standard antibiotics, potentially helping to combat antibiotic resistance. researchgate.netresearchgate.net When combined with antibiotics such as ampicillin (B1664943), tetracycline, and nalidixic acid, mangiferin enhanced their antibacterial effect against S. aureus. researchgate.net The minimum inhibitory concentration (MIC) values for mangiferin against S. aureus have been reported to be as low as 3.91 μg/mL in some studies, indicating high sensitivity. mdpi.com This suggests that mangiferin could be a promising candidate for the development of new antibacterial therapies, either alone or in combination with existing drugs. nih.govresearchgate.net

Table 3: Antibacterial Activity of Mangiferin against Specific Pathogens

| Bacterial Strain | Type of Study | Key Findings | Reference |

| Staphylococcus aureus | Disc Diffusion | Mangiferin exhibited synergistic antibacterial effects with standard antibiotics. | researchgate.net |

| Staphylococcus aureus | Broth Dilution | MIC value of 3.91 μg/mL, indicating high sensitivity. | mdpi.com |

| Salmonella typhi | Disc Diffusion | Methanol extract of Mangifera indica leaves showed significant inhibitory activity. |

Antiviral Activity

Mangiferin has demonstrated notable antiviral properties in preclinical evaluations. Its mechanisms of action appear to involve direct interaction with viral components and modulation of host cell factors. In silico studies targeting the influenza A(H1N1)pdm09 virus revealed that mangiferin has a strong binding affinity for the active site of the neuraminidase (NA) protein, a critical enzyme for viral release from host cells. nih.gov The binding energy was calculated at -8.1 kcal/mol, which was stronger than that of the established antiviral drug, zanamivir. nih.gov This interaction is facilitated by hydrogen bonds between mangiferin's hydroxyl groups and key amino acid residues in the NA active site, such as Glu228, Asn295, Arg368, and Tyr402, suggesting a competitive inhibition of NA's catalytic activity. nih.gov In vitro assays confirmed this, showing a dose-dependent inhibition of NA by mangiferin. nih.gov

Further research has explored its activity against other viruses, including severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). Studies suggest mangiferin can interfere with the virus's entry into human cells. nih.gov The SARS-CoV-2 virus uses its spike (S) protein to bind to angiotensin-converting enzyme 2 (ACE2) receptors on host cells. nih.gov Molecular docking analyses indicate that mangiferin can bind to the receptor-binding domain (RBD) of the spike protein, which may physically hinder the virus from attaching to the ACE2 receptor. nih.gov In experiments using human lung cells, mangiferin treatment demonstrated an ability to prevent viral adsorption, an effect that was enhanced when co-administered with lipopolysaccharide (LPS). nih.gov The compound has also been noted for its potential to reduce the cytopathic effects of the human immunodeficiency virus (HIV) and inhibit the replication of Herpes Simplex Virus-I (HSV-I). researchgate.net

Anti-Diabetic and Metabolic Regulation Mechanisms

Mangiferin has been shown to modulate various pathways involved in diabetes and metabolic disorders, primarily through its effects on glucose and lipid metabolism and by enhancing insulin (B600854) sensitivity.

Mangiferin influences glucose metabolism through several distinct mechanisms. It is reported to be an inhibitor of glucosidase, an enzyme that breaks down carbohydrates into glucose in the intestine, thereby potentially reducing glucose absorption. nih.gov A key action of mangiferin is its ability to enhance glucose uptake and utilization in peripheral tissues. scite.ai It promotes the translocation of glucose transporter 4 (GLUT4), a primary mediator of glucose uptake in muscle and fat cells, from the cytosol to the plasma membrane. scite.ai This effect has been observed in cultured rat myotubes and 3T3-L1 adipocytes and is likely mediated through the activation of AMP-activated protein kinase (AMPK). scite.ai

In diabetic animal models, mangiferin administration was found to facilitate β-cell proliferation and islet regeneration by regulating crucial genes involved in the cell cycle and islet function, such as cyclin D1, D2, and cyclin-dependent kinase 4 (Cdk4). nih.govresearchgate.net It also upregulates the expression of glucose transporter 2 (GLUT-2) and glucokinase (GCK), which are vital for glucose sensing and metabolism in pancreatic β-cells. researchgate.net

A significant aspect of mangiferin's anti-diabetic action is its capacity to improve insulin sensitivity and mitigate insulin resistance. nih.gov In various animal models, including diet-induced obese mice and streptozotocin (B1681764) (STZ)-induced diabetic rats, mangiferin treatment has been shown to reduce elevated plasma insulin levels and improve glucose intolerance. nih.gov It can effectively improve insulin sensitivity even without altering insulin levels in certain diabetic models. nih.gov

The molecular mechanisms underlying this enhancement involve the modulation of key proteins in the insulin signaling pathway. Research on palmitate-induced insulin-resistant HepG2 and C2C12 cells showed that mangiferin increased insulin-stimulated glucose uptake by increasing the phosphorylation of protein kinase B (Akt). nih.gov Furthermore, mangiferin has been found to modulate negative regulators of the insulin pathway, such as SOCS3 and PTP1B, thereby improving cellular responses to insulin. nih.gov In overweight human participants with chronic low-grade inflammation, consumption of mango, a primary source of mangiferin, was associated with lowered fasting insulin and HOMA-IR (Homeostatic Model Assessment for Insulin Resistance), indicating improved insulin sensitivity. mdpi.com This effect may be linked to the activation of the nuclear factor erythroid 2-related factor 2 (Nrf-2) gene, which regulates endogenous antioxidant defenses known to influence insulin sensitivity. mdpi.com

Mangiferin exerts beneficial effects on lipid metabolism, which is often dysregulated in metabolic disorders. nih.gov Preclinical studies in high-fat diet-fed hamsters showed that mangiferin treatment significantly decreased final body weight, liver weight, and visceral fat-pad weight. researchgate.netjst.go.jp It also reduced serum concentrations of triglycerides (TG) and total free fatty acids (FFA), as well as hepatic TG levels. researchgate.net

The underlying mechanism involves the regulation of key genes and proteins in lipid synthesis and breakdown. Mangiferin has been found to suppress enzymes involved in lipogenesis (fat synthesis) and upregulate enzymes involved in lipid utilization in the liver. nih.gov A central pathway modulated by mangiferin is the AMP-activated protein kinase (AMPK) signaling cascade. frontiersin.org Activation of AMPK leads to the inhibition of sterol regulatory element-binding protein-1c (SREBP-1c), a master regulator of lipogenesis. jst.go.jpfrontiersin.org Research indicates that mangiferin's effects on lipid metabolism are significantly mediated by its metabolite, norathyriol (B23591). jst.go.jpfrontiersin.orgnih.gov Norathyriol activates sirtuin-1 (SIRT-1) and liver kinase B1 (LKB1), which in turn increases the intracellular AMP/ATP ratio, leading to the phosphorylation and activation of AMPK. jst.go.jpfrontiersin.orgnih.gov This cascade ultimately results in the phosphorylation and inactivation of SREBP-1c, reducing lipid accumulation in the liver. jst.go.jpfrontiersin.org

Anticancer Mechanisms

Mangiferin exhibits antineoplastic effects by interfering with cancer cell proliferation, notably by inducing cell cycle arrest.

A primary anticancer mechanism of mangiferin is its ability to halt the progression of the cell cycle at the G2/M checkpoint, preventing cancer cells from dividing. nih.govmdpi.com This effect has been consistently observed across various cancer cell lines, including human lung adenocarcinoma (A549), promyelocytic leukemia (HL-60), and breast cancer (MCF-7) cells. nih.govmdpi.comgeneticsmr.org

The induction of G2/M arrest is achieved through the downregulation of the cyclin-dependent kinase 1 (CDK1, also known as cdc2)-cyclin B1 signaling pathway. nih.govmdpi.comresearchgate.net The cdc2-cyclin B1 complex is crucial for the transition of cells from the G2 to the M phase, and its overexpression is common in many tumors. nih.gov Studies have shown that treatment with mangiferin leads to a reduction in the protein levels of both cdc2 and cyclin B1. nih.govmdpi.com

In HL-60 leukemia cells, mangiferin was found to induce G2/M arrest through the ATR-Chk1 stress response DNA damage pathway. geneticsmr.orgnih.gov It inhibited the phosphorylation of ATR and Chk1 and reduced the protein levels of cdc25c, a phosphatase that activates the cdc2-cyclin B1 complex. geneticsmr.orgnih.gov Concurrently, mangiferin induced the expression of Wee1, a kinase that inhibits cdc2, further contributing to the arrest at the G2/M phase. geneticsmr.orgnih.gov By blocking the cell cycle at this critical checkpoint, mangiferin inhibits the proliferation of malignant cells and can enhance the efficacy of chemotherapeutic agents that target this phase, such as etoposide. mdpi.com

Apoptosis Induction (e.g., Caspase-3, -8, -9 activation)

Mangiferin has been shown to induce apoptosis, a form of programmed cell death, in various cancer cell lines through the activation of key effector proteins in the apoptotic cascade. nih.gov The activation of caspases, a family of cysteine proteases, is a central event in apoptosis. Research indicates that mangiferin's pro-apoptotic activity involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

In human prostate cancer cells (PC3), mangiferin treatment led to a concentration-dependent increase in the apoptotic rate and enhanced the activity of caspase-3. nih.gov Similarly, in gastric cancer cells, mangiferin administration resulted in elevated expression of cleaved caspase-9 and caspase-3. nih.gov This suggests the involvement of the intrinsic pathway, which is often initiated by intracellular stress and converges on the activation of caspase-9, which in turn activates downstream effector caspases like caspase-3. Further evidence supports the activation of caspases-3, -8, and -9 as a primary mechanism for apoptosis in cancer cells following mangiferin treatment. mdpi.com Studies on human ovarian adenocarcinoma OVCAR3 cells also observed caspase-dependent apoptosis upon treatment with mangiferin. nih.gov The compound has also been noted to enhance the activity of pro-apoptotic agents in lymphoma U-937 cells. mdpi.com

The table below summarizes key findings on mangiferin-induced apoptosis.

Table 1: Mangiferin-Induced Apoptosis and Caspase Activation| Cell Line | Key Findings | References |

|---|---|---|

| PC3 (Prostate Cancer) | Enhanced caspase-3 activity in a concentration-dependent manner. | nih.gov |

| Gastric Cancer Cells | Increased expression of cleaved caspase-9 and caspase-3. | nih.gov |

| OVCAR3 (Ovarian Cancer) | Activation of caspase-dependent apoptosis was observed. | nih.gov |

| HeLa & HT29 (Cervical & Colon Cancer) | Enhanced caspase-3 activation when combined with oxaliplatin (B1677828). | nih.govmdpi.com |

| Multiple Myeloma (MM) cells | Combination with anticancer drugs caused activation of caspase-3. | nih.gov |

Inhibition of Cell Proliferation and Tumor Growth

Mangiferin demonstrates significant potential in curbing the uncontrolled proliferation characteristic of cancer cells and has been shown to reduce tumor growth in preclinical animal models. nih.govmdpi.com Its antiproliferative effects are often dose-dependent and have been observed across a variety of cancer types. nih.gov In human breast adenocarcinoma cells, mangiferin was found to selectively block cancer cell growth by arresting cell proliferation. rsc.org

Studies on human prostate cancer PC3 cells revealed that mangiferin inhibited proliferation in a concentration- and time-dependent manner. nih.gov Similarly, in human lung adenocarcinoma A549 cells, mangiferin exerted growth-inhibitory effects. mdpi.com This inhibition of proliferation is often linked to the induction of cell cycle arrest, for instance at the G2/M phase, which prevents cancer cells from dividing. nih.govsemanticscholar.org

In vivo studies have substantiated these in vitro findings. Oral administration of mangiferin effectively prevented tumor progression. nih.gov In xenograft mouse models using breast cancer cells, mangiferin significantly reduced the weight and volume of tumors. nih.gov A notable study in mice with MCF-7 cell inoculations reported an 89.4% reduction in tumor volume with mangiferin treatment, a result comparable to the established chemotherapy drug cisplatin (B142131) (91.5%). mdpi.com Furthermore, in ovarian cancer xenograft models, mangiferin treatment inhibited tumor growth. nih.govresearchgate.net

Table 2: Effects of Mangiferin on Cell Proliferation and Tumor Growth

| Cancer Model | Effect | Key Findings | References |

|---|---|---|---|

| Breast Cancer Cells (MDA-MB-231, BT-549, MCF-7) | Inhibition of Proliferation | Reduced cell proliferation in a dose-dependent manner. | mdpi.com |

| Prostate Cancer Cells (PC3) | Inhibition of Proliferation | Inhibited proliferation in a concentration- and time-dependent manner. | nih.gov |

| Breast Cancer Xenograft | Inhibition of Tumor Growth | Significantly reduced tumor weight and volume. | nih.gov |

| MCF-7 Xenograft Mice | Inhibition of Tumor Growth | Reduced tumor volume by 89.4%. | mdpi.com |

| Ovarian Cancer Xenograft | Inhibition of Tumor Growth | Inhibited tumor growth and expanded survival of tumor xenograft mice. | nih.govresearchgate.net |

Modulation of Metastasis and Angiogenesis (e.g., MMP-7, MMP-9 downregulation)

Mangiferin has been shown to interfere with metastasis and angiogenesis, two critical processes in tumor progression and dissemination. A key mechanism in this modulation is the downregulation of matrix metalloproteinases (MMPs), such as MMP-7 and MMP-9, which are enzymes that degrade the extracellular matrix, facilitating cancer cell invasion. nih.gov